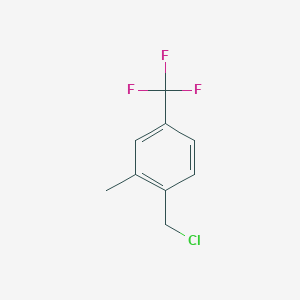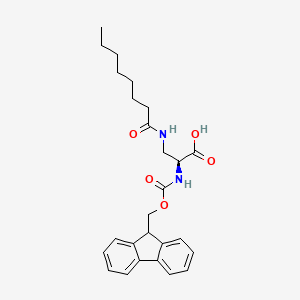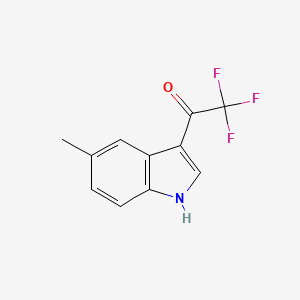
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid
概要
説明
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H3ClF3NO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid typically involves the introduction of chloro and trifluoromethyl groups onto a quinoline scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dichloro-5-fluorobenzoylacetate, the compound can be synthesized through a series of reactions including halogenation, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation .
化学反応の分析
Types of Reactions
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts (Pd) and boron reagents are typically used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro or trifluoro groups .
科学的研究の応用
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and antiviral compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby preventing bacterial growth. The compound’s fluorinated groups enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and used in the synthesis of ciprofloxacin.
4-Chloro-7-(trifluoromethyl)quinoline: Used in the synthesis of various pharmaceutical intermediates.
Uniqueness
4-Chloro-6,7,8-trifluoroquinoline-3-carboxylic acid is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives .
特性
IUPAC Name |
4-chloro-6,7,8-trifluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF3NO2/c11-6-3-1-5(12)7(13)8(14)9(3)15-2-4(6)10(16)17/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRDDAKYGCCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224699 | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207231-25-2 | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207231-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trifluoro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)


![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)








